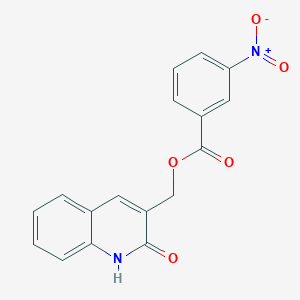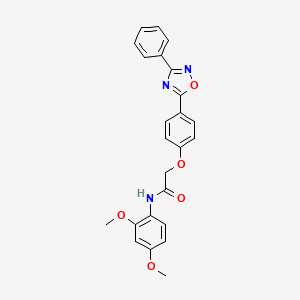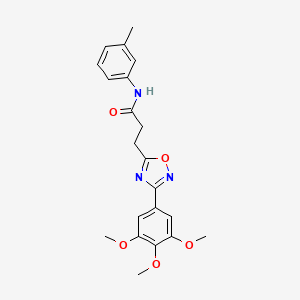
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic aromatic organic compound, which have a wide range of applications in the field of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinolones involves various methods. One of the methods involves the formylation of 2-quinolones by DMF/Et3N mixture, which leads to the formation of 4-formyl-2-quinolone as an intermediate . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions .Wirkmechanismus
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to possess antimicrobial properties, which make it a potential candidate for the treatment of bacterial and fungal infections.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its unique properties. It has been found to possess several properties that make it a promising candidate for use in scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in scientific research. One potential direction is in the development of new drugs for the treatment of various diseases. Another potential direction is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-3-aminomethylquinoline and 4-n-butylbenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated to promote the reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-10-19(16(20)4-2)12-14-11-13-8-6-7-9-15(13)18-17(14)21/h6-9,11H,3-5,10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTORIKTZSHXTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


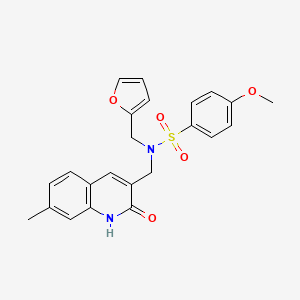
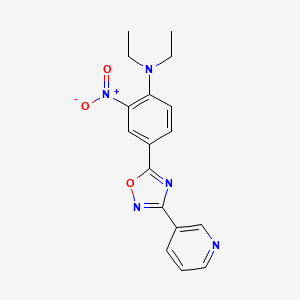
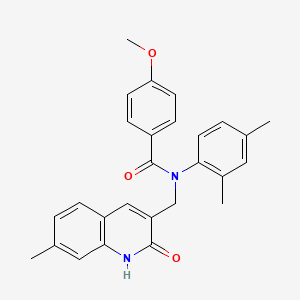
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

